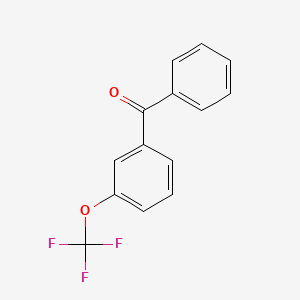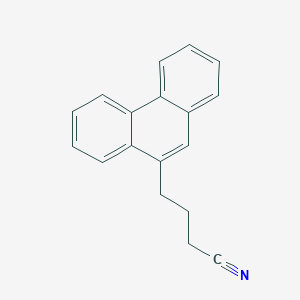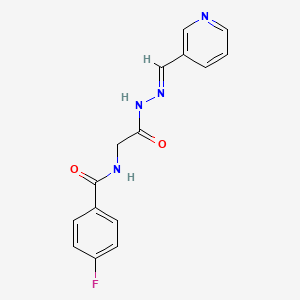
4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide is a synthetic organic compound that belongs to the class of hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide typically involves the condensation of 4-fluorobenzoyl chloride with pyridine-3-carbaldehyde hydrazone. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidation products.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction could produce hydrazines or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide would depend on its specific biological target. Generally, hydrazones can interact with various enzymes and receptors, modulating their activity. The presence of the fluorine atom may enhance binding affinity and selectivity for certain targets. Molecular docking studies and biochemical assays would be necessary to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(pyridin-2-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Similar structure but with the pyridine ring attached at a different position.
4-Chloro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Lacks the fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These factors make this compound potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C15H13FN4O2 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
4-fluoro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H13FN4O2/c16-13-5-3-12(4-6-13)15(22)18-10-14(21)20-19-9-11-2-1-7-17-8-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+ |
InChI Key |
NSJUQEVMRCUINH-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


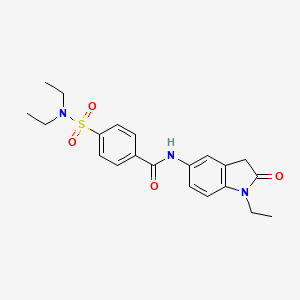

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

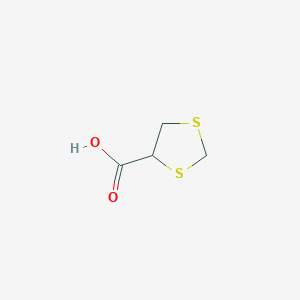
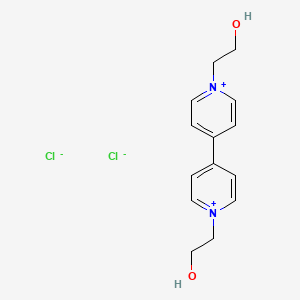
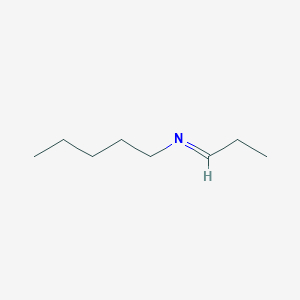
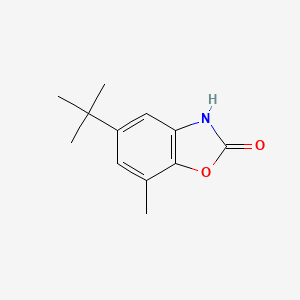
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
